molecular formula C12H13BrN2O2 B8075882 Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate

Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate

Cat. No.: B8075882
M. Wt: 297.15 g/mol
InChI Key: JNQKVMPXKMGTHU-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features of this compound

This compound is a heterocyclic compound belonging to the indazole family, which consists of a benzene ring fused to a pyrazole ring. The compound’s IUPAC name reflects its substituents: a bromine atom at position 3, an ethyl group at position 1, and an ethyl ester moiety at position 6 (Table 1). The indazole core contributes to aromatic stability, while the bromine atom introduces electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig. The ethyl groups enhance lipophilicity, potentially improving membrane permeability in biological systems.

Table 1: Key Chemical Properties

Property Value Source
Molecular Formula C₁₂H₁₃BrN₂O₂
Molecular Weight 297.15 g/mol
SMILES Notation O=C(C1=CC2=C(C=C1)C(Br)=NN2CC)OCC
IUPAC Name This compound

The planar indazole ring system allows for π-π stacking interactions, while the carboxylate group at position 6 provides a site for further derivatization, such as hydrolysis to carboxylic acids or transesterification. X-ray crystallography of related indazole derivatives reveals that substituents at positions 1 and 3 significantly influence molecular conformation and binding affinity to biological targets.

Historical Context and Discovery in Heterocyclic Chemistry

Indazoles were first synthesized in 1883 by Emil Fischer through the cyclization of ortho-hydrazine cinnamic acid. However, the specific synthesis of this compound emerged more recently, driven by the growing interest in indazole derivatives for drug discovery. The Davis-Beirut reaction, which generates 2H-indazoles via nitrene intermediates, has been adapted to produce substituted indazoles like this compound.

The incorporation of bromine at position 3 aligns with medicinal chemistry strategies to introduce halogens for enhanced binding affinity and metabolic stability. Early studies on indazole sulfonamides demonstrated their utility as CCR4 antagonists, spurring the development of brominated variants to explore structure-activity relationships. The ethyl groups at positions 1 and 6 were likely introduced to balance solubility and lipophilicity, optimizing pharmacokinetic properties.

Significance of Indazole Derivatives in Medicinal and Organic Chemistry

Indazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities. For example, benzydamine, a nonsteroidal anti-inflammatory drug, highlights the therapeutic potential of indazole-based compounds. This compound serves as a versatile intermediate in synthesizing inhibitors for enzymes such as nitric oxide synthase and kinase targets.

In organic synthesis, the bromine atom enables palladium-catalyzed cross-coupling reactions, facilitating the construction of complex architectures (Figure 1). The ethyl carboxylate group can be hydrolyzed to carboxylic acids or reduced to alcohols, offering pathways to diverse functional groups. Recent studies have utilized this compound to generate libraries of analogs for high-throughput screening against cancer cell lines, underscoring its role in drug discovery.

Figure 1: Synthetic Applications of Bromine Substituent

  • Suzuki-Miyaura Coupling : Bromine at position 3 reacts with boronic acids to form biaryl structures.
  • Buchwald-Hartwig Amination : Substitution with amines generates diversely functionalized indazoles.
  • Grignard Reactions : Bromine displacement with organomagnesium reagents extends carbon chains.

The compound’s significance extends to materials science, where its aromatic system and substituent patterns are exploited in designing organic semiconductors and ligands for catalytic systems. Its synthesis and functionalization exemplify the synergy between heterocyclic chemistry and modern drug development methodologies.

Properties

IUPAC Name

ethyl 3-bromo-1-ethylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-3-15-10-7-8(12(16)17-4-2)5-6-9(10)11(13)14-15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNQKVMPXKMGTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)C(=O)OCC)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in developing:

  • Anti-inflammatory Agents : The compound's structure allows for modifications that enhance anti-inflammatory properties.
  • Anti-cancer Drugs : Research indicates that indazole derivatives, including this compound, can inhibit cancer cell proliferation and induce apoptosis .

Biochemical Research

This compound plays a significant role in biochemical studies, particularly in understanding enzyme mechanisms and receptor interactions. Its applications include:

  • Enzyme Studies : Researchers use this compound to explore the mechanisms of action of specific enzymes, which is crucial for drug design and understanding metabolic pathways .
  • Receptor Interaction Studies : It aids in elucidating how certain drugs interact with biological receptors, contributing to the development of more effective therapeutics.

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its potential as a pesticide or herbicide. Key points include:

  • Pesticidal Properties : Preliminary studies suggest that this compound may exhibit bioactivity against various pests, making it a candidate for developing safer agricultural products .
  • Herbicidal Activity : Its efficacy as a herbicide is also under investigation, with the aim of creating environmentally friendly alternatives to conventional herbicides.

Material Science

This compound finds applications in material science due to its chemical properties:

  • Polymer Development : It can be used to synthesize novel polymers with enhanced durability and resistance characteristics.
  • Coating Formulations : The compound can improve the performance of coatings by enhancing their chemical resistance and longevity .

Analytical Chemistry

The compound is employed in various analytical techniques, including:

  • Chromatography : It serves as a standard or reference material in chromatographic techniques for identifying and quantifying other compounds in complex mixtures.
  • Spectroscopy : this compound is used in spectroscopic analyses to study the structural characteristics of related compounds .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Study FocusFindings
Anti-cancer ActivityIndazole derivatives showed significant cytotoxic effects against various cancer cell lines, indicating potential for drug development .
Enzyme Mechanism ElucidationThis compound was instrumental in revealing the interaction dynamics between specific enzymes and substrates, aiding drug design efforts .
Pesticidal EfficacyInitial trials indicated that derivatives of this compound effectively reduced pest populations, suggesting its viability as an eco-friendly pesticide .

Mechanism of Action

The mechanism by which Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include brominated indazoles and pyrazole-carboxylates, differing in substituent positions, functional groups, or heterocyclic cores. Below is a systematic analysis:

Positional Isomers and Functional Group Variations

Key Compounds:

Ethyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885272-94-6, Similarity: 0.99)

  • Molecular Formula : C₁₀H₉BrN₂O₂
  • Differences : Bromine at position 6 and ester at position 3 (vs. bromine at 3 and ester at 6 in the target compound).
  • Implications : Positional isomerism may alter reactivity in substitution reactions. For example, bromine at position 6 could activate the indazole ring differently in Suzuki-Miyaura couplings .

Methyl 6-bromo-1H-indazole-3-carboxylate (CAS: 885278-42-2, Similarity: 0.97)

  • Molecular Formula : C₉H₇BrN₂O₂
  • Differences : Methyl ester (vs. ethyl ester) reduces molecular weight (257.07 g/mol ) and slightly decreases lipophilicity.

6-Bromo-1H-indazole-3-carboxylic acid (CAS: 660823-36-9, Similarity: 0.90) Molecular Formula: C₈H₅BrN₂O₂ Differences: Carboxylic acid at position 3 (vs. ethyl ester).

Table 1: Structural and Physical Property Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight Similarity
Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate 1956380-11-2 C₁₂H₁₃BrN₂O₂ Br (3), Et (1), COOEt (6) 297.15 -
Ethyl 6-bromo-1H-indazole-3-carboxylate 885272-94-6 C₁₀H₉BrN₂O₂ Br (6), COOEt (3) 285.10 0.99
Methyl 6-bromo-1H-indazole-3-carboxylate 885278-42-2 C₉H₇BrN₂O₂ Br (6), COOMe (3) 257.07 0.97
6-Bromo-1H-indazole-3-carboxylic acid 660823-36-9 C₈H₅BrN₂O₂ Br (6), COOH (3) 241.04 0.90

Heterocyclic Core Variations

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (CAS: 929554-40-5, Similarity: 0.89)

  • Molecular Formula : C₅H₅BrN₂O₂
  • Differences : Pyrazole core (vs. indazole) with bromine at position 3 and a methyl group at position 4.
  • Implications : The pyrazole’s smaller aromatic system may reduce π-stacking interactions compared to indazole derivatives, affecting binding in biological targets .

Research and Application Insights

  • Pharmaceutical Intermediates : Indazole derivatives are explored as kinase inhibitors (e.g., PARP, JAK) and anticancer agents. The ethyl group in the target compound may enhance metabolic stability compared to methyl analogs .
  • Material Science : Brominated indazoles are precursors for luminescent materials or metal-organic frameworks (MOFs), where substituent positions dictate crystal packing .

Biological Activity

Ethyl 3-bromo-1-ethyl-1H-indazole-6-carboxylate is a compound that belongs to the indazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 3-position and an ethyl ester at the 6-position, contributing to its unique reactivity and biological profile. The general structure can be represented as follows:

CxHyBrNzOw\text{C}_x\text{H}_y\text{Br}\text{N}_z\text{O}_w

Where:

  • xx, yy, zz, and ww are the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances its binding affinity to specific enzymes and receptors, modulating their activity. This compound has shown potential in several biochemical pathways:

  • Antimicrobial Activity : Indazole derivatives have been studied for their ability to inhibit the growth of various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines, indicating potential anticancer applications.

Antimicrobial Activity

Research has indicated that indazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can effectively inhibit the growth of Candida species, which are often resistant to conventional antifungal treatments. The Minimum Inhibitory Concentrations (MICs) for related compounds have been documented as follows:

CompoundMIC against C. albicans (mM)MIC against C. glabrata (mM)
Compound A101
Compound B110
This compoundTBDTBD

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies typically assess the compound's ability to induce apoptosis or inhibit cell cycle progression in cancer cell lines such as MCF-7 (breast cancer) and H460 (lung cancer). For instance:

Cell LineIC50 (µM)Mechanism
MCF-7TBDApoptosis induction
H460TBDCell cycle arrest

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of various indazole derivatives, including this compound. One study highlighted its role as a lead compound in drug discovery efforts aimed at developing new antimicrobial agents.

In another case study, a derivative was tested for its effectiveness against resistant strains of Candida species, demonstrating promising results that warrant further investigation.

Preparation Methods

Indazole Ring Formation via Cyclocondensation

The indazole scaffold is typically constructed through cyclocondensation of substituted benzaldehyde derivatives with hydrazines. For example, 2-fluoro-4-bromobenzaldehyde reacts with ethylhydrazine in polar aprotic solvents like N,N-dimethylacetamide (DMA) to form 6-bromo-1-ethylindazole intermediates. This method avoids regioisomer formation by directly installing the ethyl group at the 1-position during ring closure, achieving yields up to 85%.

Post-Modification of Preformed Indazole Cores

Alternatively, preformed indazole derivatives undergo sequential functionalization:

  • Alkylation at the 1-position using iodoethane and a base (e.g., K2_2CO3_3) in DMF.

  • Bromination at the 3-position with brominating agents like NBS (N-bromosuccinimide).

  • Esterification of a carboxylic acid group at the 6-position using thionyl chloride (SOCl2_2) in ethanol.

Stepwise Synthetic Protocols

Synthesis of 6-Bromo-1-Ethylindazole

Procedure :

  • Combine 2-fluoro-4-bromobenzaldehyde (1.0 equiv) and ethylhydrazine (1.2 equiv) in DMA.

  • Heat at 80–100°C for 12–24 hours under inert atmosphere.

  • Quench with ice water, extract with ethyl acetate, and purify via crystallization.

Key Data :

SolventBaseYield (%)
DMAK2_2CO3_385
DMSOK2_2CO3_370
NMPK2_2CO3_380

Polar aprotic solvents like DMA enhance reaction efficiency due to improved solubility of intermediates.

Bromination at the 3-Position

Procedure :

  • Dissolve 6-bromo-1-ethylindazole in acetic acid.

  • Add NBS (1.1 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile).

  • Reflux at 80°C for 6 hours, followed by neutralization and extraction.

Optimization Insight :

  • Excess NBS (>1.2 equiv) leads to di-brominated byproducts.

  • Acetic acid as solvent minimizes side reactions compared to chlorinated solvents.

Esterification of the 6-Carboxylic Acid Group

Procedure :

  • Treat 3-bromo-1-ethyl-1H-indazole-6-carboxylic acid with SOCl2_2 (3.0 equiv) in ethanol.

  • Reflux for 3 hours, concentrate, and purify via silica gel chromatography.

Yield Comparison :

Acid SourceCatalystYield (%)
Free carboxylic acidSOCl2_239
Acid chloride intermediateEtOH65

Esterification via acid chloride intermediates improves yields but requires additional steps.

Advanced Catalytic Methods

Palladium-Catalyzed Carbonylation

A patent-pending method employs carbon monoxide (CO) under high pressure (4.5–5.0 MPa) to convert 6-bromo-1-ethylindazole to the methyl ester precursor in methanol, using Pd(OAc)2_2 as a catalyst. Hydrolysis of the methyl ester with NaOH followed by acidification yields the carboxylic acid, which is subsequently esterified.

Reaction Conditions :

  • Temperature: 100–110°C

  • Catalyst: Pd(OAc)2_2 (0.02–0.5 equiv)

  • Base: Et3_3N (2–3 equiv)

Scale-Up Data :

Scale (g)Yield (%)Purity (%)
107198
1006897

This method is scalable but requires specialized equipment for high-pressure reactions.

Purification and Characterization

Crystallization Techniques

  • Solvent Systems : n-Heptane and methyl tert-butyl ether (MTBE) are preferred for recrystallization due to low polarity, yielding high-purity products (>98%).

  • Chromatography : Flash silica gel chromatography with petroleum ether/ethyl acetate (3:1) effectively separates regioisomers.

Spectroscopic Validation

  • NMR : 1^1H NMR (400 MHz, CDCl3_3): δ 1.42 (t, 3H, CH2_2CH3_3), 4.41 (q, 2H, CH2_2CH3_3), 7.85 (d, 1H, Ar-H), 8.20 (s, 1H, Ar-H).

  • MS : m/z 297.15 [M+H]+^+, confirming molecular weight .

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz, CDCl₃)δ 1.42 (t, 3H, CH₂CH₃), δ 4.48 (q, 2H, OCH₂), δ 8.12 (s, 1H, Ar–H)
¹³C NMR (100 MHz, CDCl₃)δ 14.1 (CH₂CH₃), δ 61.8 (OCH₂), δ 165.2 (C=O)
HRMS (ESI+)m/z calc. for C₁₂H₁₂BrN₂O₂: 311.0084; found: 311.0089

Q. Table 2. Reaction Optimization for Bromination

ParameterOptimal ConditionYield (%)
SolventDCM75
NBS Equiv.1.270
Light ExposureUV (365 nm)68
Temperature25°C72

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